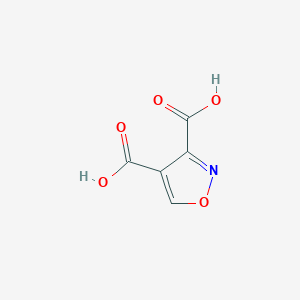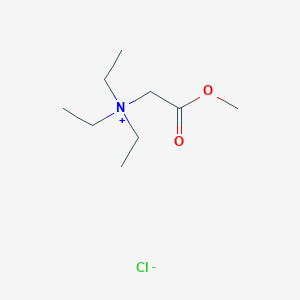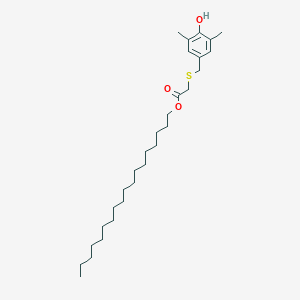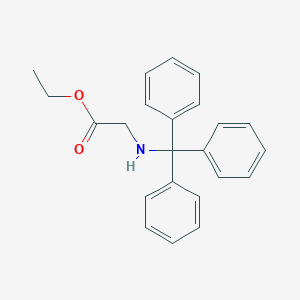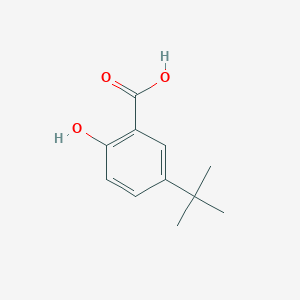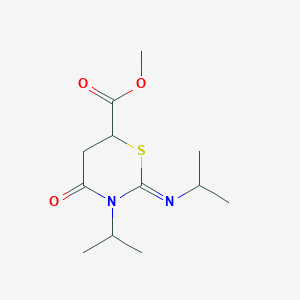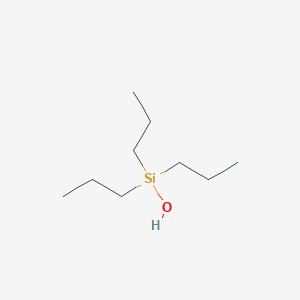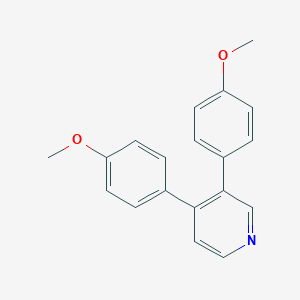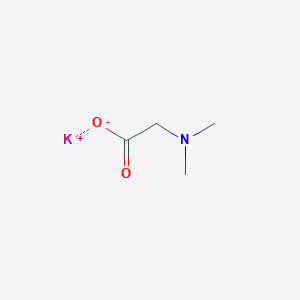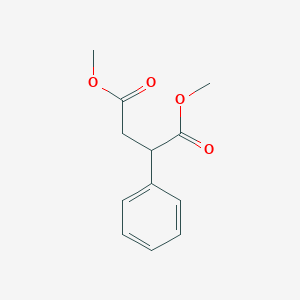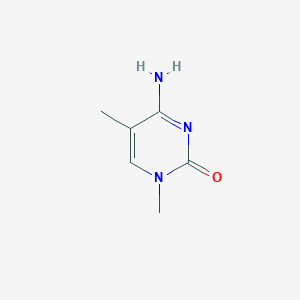
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as 4-amino-1,5-dimethylpyrimidin-2-one or abbreviated as AMDP.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- varies depending on its application. In cancer treatment, AMDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. In malaria treatment, AMDP has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
Effets Biochimiques Et Physiologiques
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In malaria treatment, AMDP has been shown to inhibit the growth and replication of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- in lab experiments include its relatively simple synthesis method, its ability to form strong hydrogen bonds with other molecules, and its potential applications in various fields. The limitations of using AMDP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and application.
Orientations Futures
There are numerous future directions for the study of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. In medicine, further studies are needed to determine the optimal dosage and application of AMDP in cancer treatment and malaria treatment. In agriculture, further studies are needed to determine the potential of AMDP as a new pesticide. In material science, further studies are needed to explore the unique properties of AMDP and its potential applications in the development of new materials.
Conclusion:
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and ability to form strong hydrogen bonds with other molecules make it a promising candidate for further studies. However, further studies are needed to determine its optimal dosage and application and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- can be achieved through various methods. One of the most common methods involves the reaction of 4,6-dichloropyrimidine with methylamine and dimethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. Other methods include the reaction of 4-amino-2-methylpyrimidine with formaldehyde and formic acid or the reaction of 4-amino-2-methylpyrimidine with dimethyl carbonate and sodium hydroxide.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, malaria, and viral infections. In agriculture, AMDP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been used in the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
17634-60-5 |
|---|---|
Nom du produit |
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
Clé InChI |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C |
Autres numéros CAS |
17634-60-5 |
Synonymes |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



